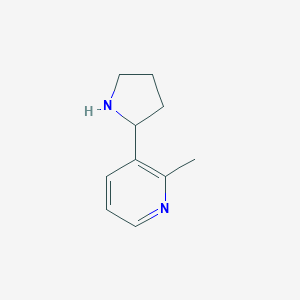

2-Methyl-3-(2-pyrrolidinyl)pyridine

Overview

Description

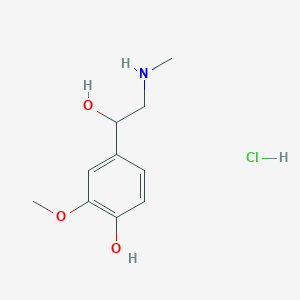

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is also known as 3-(2-Pyrrolidinyl)pyridine or Nicotine . It is a tobacco alkaloid and the major Nicotine metabolite in the brain . It appears to activate different nAChR subtypes, has a better pharmacokinetic profile, and produces less toxicity than Nicotine . It shows significant analgesic activity .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Methyl-3-(2-pyrrolidinyl)pyridine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . A specific example of a synthesis method involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Molecular Structure Analysis

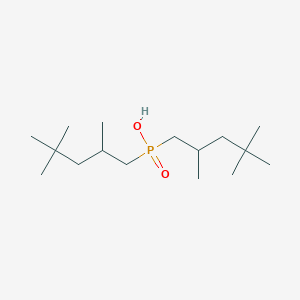

The molecular formula of “2-Methyl-3-(2-pyrrolidinyl)pyridine” is C10H14N2 . It is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle . The molecule possesses an asymmetric carbon and so exists in two enantiomeric compounds .

Physical And Chemical Properties Analysis

“2-Methyl-3-(2-pyrrolidinyl)pyridine” has a molecular weight of 162.232 g/mol . It is a pale yellow to dark brown liquid with a slight, fishy odor when warm . It has a melting point of -79 °C and a boiling point of 247 °C .

Scientific Research Applications

Tobacco Breeding Programs

2-Methyl Nornicotine is a target for alkaloid reduction in tobacco breeding programs . It is formed from nicotine through demethylation catalyzed by CYP82Es . Disrupting three CYP82E genes significantly reduced the nornicotine content in tobacco .

Nicotine Biosynthesis

2-Methyl Nornicotine plays a role in nicotine biosynthesis. Nicotine and related pyridine alkaloids biosynthesized in the roots of tobacco plants are transported to the leaves, where they are stored in vacuoles as a defense against predators . Jasmonate, a defense-related plant hormone, plays a crucial signaling role in activating transcriptional regulators that coordinate the expression of downstream metabolic and transport genes involved in nicotine production .

Genetic Engineering

Advances in molecular and genomics research have enabled scientists to develop tobacco plants with low or ultra-low nicotine levels through various methodologies, such as mutational breeding, genetic engineering, and genome editing . This includes the manipulation of 2-Methyl Nornicotine levels.

Pharmacology

2-Methyl Nornicotine, like nicotine, acts as an agonist at the nicotinic cholinergic receptors in the autonomic ganglia, at neuromuscular intersections, and in the medulla and the brain . It can stimulate the release of several neurotransmitters, including acetylcholine, beta-endorphin, dopamine, norepinephrine, serotonin, and ACTH .

Therapeutic Research

Research is being conducted into the therapeutic applications of 2-Methyl Nornicotine. Its effects on the central nervous system (CNS) could potentially be harnessed for therapeutic purposes .

Oxidative Stress Research

The compound’s defensive effects against oxidative haemolysis and morphological injury of human erythrocytes have been evaluated in vitro .

Safety and Hazards

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The pyrrolidine ring, a key component of “2-Methyl-3-(2-pyrrolidinyl)pyridine”, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “2-Methyl-3-(2-pyrrolidinyl)pyridine” and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

2-Methyl Nornicotine, also known as 2-methyl-3-(pyrrolidin-2-yl)pyridine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in various neuronal activities, including cognition and attention .

Mode of Action

2-Methyl Nornicotine acts as an agonist at nAChRs . It stimulates these receptors, leading to dramatic neuronal stimulation and ultimately blocking synaptic transmission . The α7 subtype of nAChRs is particularly responsive to nornicotine .

Biochemical Pathways

The biosynthesis of 2-Methyl Nornicotine involves a specialized pathway that evolved through repeated duplication of primary pathways . This pathway is regulated by jasmonates, a defense-related plant hormone, which activates transcriptional regulators coordinating the expression of downstream metabolic and transport genes involved in nicotine production . The conversion of nicotine to nornicotine occurs through a demethylation step catalyzed by the enzyme CYP82E .

Pharmacokinetics

The metabolism of nicotine is influenced by various factors, including diet, age, sex, use of estrogen-containing hormone preparations, pregnancy, disease, other medications, and smoking itself .

Result of Action

The action of 2-Methyl Nornicotine at the α7 receptors leads to improved cognition and attention . It’s speculated that due to its durable presence in the brain, nornicotine may mediate some of the neuroprotective effects of nicotine .

Action Environment

The action of 2-Methyl Nornicotine is influenced by environmental factors. For instance, in tobacco plants, pyridine alkaloids like nornicotine are synthesized exclusively in underground roots and are largely stored in the leaves as defenses against insects and other predators . Herbivory can result in increased accumulation of nicotine and other toxic alkaloids . Furthermore, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

properties

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-pyrrolidinyl)pyridine | |

CAS RN |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)